molecular formula C11H14O2 B13614727 2-(4-Ethoxyphenyl)-2-methyloxirane

2-(4-Ethoxyphenyl)-2-methyloxirane

Cat. No.: B13614727
M. Wt: 178.23 g/mol
InChI Key: PRGCMNZMYZVPND-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a 4-ethoxyphenyl group and a methyl group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 4-ethoxyphenylacetone with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or ketones.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed to open the epoxide ring.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-methyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds and generate diverse products.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-methyloxirane: Lacks the ethoxy group, making it less polar and potentially less reactive in certain conditions.

    2-(4-Methoxyphenyl)-2-methyloxirane: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.

    2-(4-Chlorophenyl)-2-methyloxirane:

Uniqueness

2-(4-Ethoxyphenyl)-2-methyloxirane is unique due to the presence of the ethoxy group, which can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-2-methyloxirane

InChI

InChI=1S/C11H14O2/c1-3-12-10-6-4-9(5-7-10)11(2)8-13-11/h4-7H,3,8H2,1-2H3

InChI Key

PRGCMNZMYZVPND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CO2)C

Origin of Product

United States

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